4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Description
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a carboxylic acid substituent at position 3 and a ketone group at position 2. Its hydrochloride salt enhances solubility for pharmaceutical applications.
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGZSGHORQZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-03-1 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Hydrolysis of Esters to Obtain the Carboxylic Acid Hydrochloride
A common preparative step for 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride involves the hydrolysis of the corresponding ethyl ester derivative under acidic conditions. For example, refluxing the ethyl ester in a mixture of acetic acid and concentrated hydrochloric acid for several hours leads to the cleavage of the ester bond and formation of the carboxylic acid hydrochloride salt.
- Reaction Conditions:
- Solvent: Acetic acid and 6 M hydrochloric acid (1:1 volume ratio)
- Temperature: Reflux (~100 °C)
- Time: Approximately 3 hours
- Work-up: After reflux, evaporation under reduced pressure followed by crystallization from ethanol yields the hydrochloride salt.
- Yield: Typically low to moderate (e.g., 18% reported in a specific example)
- Characterization: Melting point around 178-181 °C; confirmed by ^1H NMR and elemental analysis.
This method is exemplified by the synthesis of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride, which is closely related structurally to the target compound.
Amidation via Reaction of Esters or Mixed Anhydrides with Amines
A more versatile and widely used approach to prepare amide derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (including hydrochloride salts) involves the reaction of:
- a) The carboxylic acid ester (e.g., ethyl ester) with an amine under amidation conditions, or
- b) The mixed anhydride intermediate formed in situ from the carboxylic acid and chloroformate esters, followed by reaction with an amine.
| Step | Description |
|---|---|
| Starting material | 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ester or acid |
| Activation | Formation of mixed anhydride using alkyl chloroformate (e.g., methyl chloroformate) and a trialkylamine (e.g., triethylamine) in an organic solvent (chloroform, dioxane, or tetrahydrofuran) at low temperature (-30 °C to 0 °C) |
| Amidation | Addition of amine (primary or secondary) dropwise to the activated intermediate at low temperature (-20 °C to 0 °C), followed by stirring and gradual warming to room temperature |
| Work-up | Washing with aqueous sodium bicarbonate and water, drying over anhydrous sodium sulfate, evaporation of solvent, and recrystallization from ethanol or other suitable solvents |
| Product | 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide hydrochloride or related salts |
This method allows the preparation of a wide variety of amide derivatives by varying the amine component and has been demonstrated to yield products with good purity and moderate to high yields (typically 50-85% depending on the amine used).
Detailed Reaction Conditions and Examples
Hydrolysis Example (Preparation of Carboxylic Acid Hydrochloride)
| Parameter | Details |
|---|---|
| Starting material | Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (0.085 mmol) |
| Solvent system | Acetic acid (5 mL) + 6 M HCl (5 mL) |
| Reaction temperature | Reflux (~100 °C) |
| Reaction time | 3 hours |
| Work-up | Evaporation under vacuum, crystallization from ethanol |
| Yield | 18% (15 mg) |
| Melting point | 178-181 °C |
| Characterization | ^1H NMR (CDCl3), elemental analysis |
Amidation via Mixed Anhydride (Representative Example)
| Parameter | Details |
|---|---|
| Starting material | 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (16.32 g, 0.08 mol) |
| Solvent | Chloroform (480 mL) |
| Base | Triethylamine (12.4 mL, 0.088 mol) |
| Activation reagent | Methyl chloroformate (6.5 mL, 0.08 mol) |
| Temperature (activation) | -10 °C to -13 °C |
| Amine | Propylamine (8.9 g, 0.088 mol) |
| Temperature (amidation) | -12 °C |
| Reaction time | Stirring 1 hour + overnight cooling |
| Work-up | Wash with 5% NaHCO3 and water, dry over Na2SO4, filtration, evaporation |
| Purification | Recrystallization from ethanol |
| Yield | 67.3% (13.2 g) |
| Melting point | 165-169 °C |
Similar procedures have been performed with various amines (isopropylamine, tert-butylamine, cyclohexylamine, aniline, etc.) yielding respective carboxamide derivatives with yields ranging from ~50% to 85% and melting points consistent with pure compounds.
Data Tables Summarizing Preparation Parameters and Yields
| Method | Starting Material | Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acidic hydrolysis of ester | Ethyl ester of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | Reflux in AcOH + 6 M HCl, 3 h | Carboxylic acid hydrochloride salt | 18 | Low yield; crystallization from EtOH |
| Amidation via mixed anhydride | Carboxylic acid + methyl chloroformate + amine | Chloroform, -10 to 0 °C, triethylamine | Carboxamide hydrochloride salt | 50-85 | Versatile; broad amine scope |
| Thermal cyclization of aminomethylenemalonates | 2-Aminopyridine derivatives + malonate esters | Heating in diphenyl ether at 260 °C | 4H-pyrido[1,2-a]pyrimidin-4-one | 15-62 | Direct core synthesis; high temperature |
Analytical Characterization Supporting Preparation
- [^1H NMR Spectroscopy](pplx://action/followup): Distinct signals for methyl groups, aromatic protons, and amide protons confirm structure and substitution pattern.
- Melting Point: Sharp melting points consistent with literature values indicate purity and successful synthesis.
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely matching calculated values confirm compound identity.
- IR Spectroscopy: Characteristic carbonyl stretches (~1700 cm^-1) and N-H stretches confirm amide and acid functionalities.
- Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents . Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties by inhibiting the Hsp90 molecular chaperone, which is crucial for the stability of oncogenic proteins. This inhibition can lead to the degradation of these proteins and subsequent cancer cell death.
2. Enzyme Inhibition Studies
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride serves as a valuable tool in enzyme inhibition studies. Its ability to bind to specific biological targets makes it useful for exploring protein-ligand interactions and understanding biochemical pathways. For instance, it has been shown to inhibit nicotinic acetylcholine receptors (nAChRs), enhancing cognitive functions in models of cognitive impairment.
3. Anti-inflammatory Research
The compound has demonstrated potential anti-inflammatory properties by inhibiting the NF-κB pathway, a critical regulator of inflammation. In vitro assays have shown promising IC50 values below 50 μM for compounds with similar scaffolds. This suggests that it could be developed into a therapeutic agent for inflammatory diseases.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer effects of pyrido[1,2-a]pyrimidine derivatives, including this compound. The results indicated that these compounds effectively inhibited cancer cell proliferation through Hsp90 inhibition, leading to apoptosis in various cancer cell lines.
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective effects highlighted that certain derivatives of 4-Oxo-4H-pyrido[1,2-a]pyrimidine positively modulated α7 nAChRs, leading to improved cognitive performance in animal models subjected to cognitive deficits induced by scopolamine. This suggests potential applications in treating neurodegenerative diseases.
Industrial Applications
Beyond its pharmaceutical potential, this compound is also utilized in the chemical industry for synthesizing dyes and pigments due to its unique chemical structure which allows for various substitution reactions. The presence of the chlorine atom enhances its reactivity, making it a versatile building block for more complex molecules .
Mechanism of Action
The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction often involves π-stacking and hydrogen bonding with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, physicochemical properties, and biological activities. Below is a detailed comparison:
Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride | C₉H₇ClN₂O₃ | 226.62 (calculated) | -COOH at C3, -Cl⁻ counterion | Hydrochloride |
| 7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | C₁₀H₉ClN₂O₃ | 240.64 | -Cl at C7, -CH₃ at C4, -COOH at C4 | Free acid |
| 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride | C₉H₇ClN₂O₃ | 226.62 | -COOH at C2, -Cl⁻ counterion | Hydrochloride |
| 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride | C₉H₆BrClN₂O₃ | 305.52 | -Br at C7, -Cl⁻ counterion | Hydrochloride |
| 2-[4-(3-Chlorophenyl)-piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | C₁₉H₁₇ClN₄O₂ | 368.82 | -CHO at C3, piperazine-Cl substituent | Free aldehyde |
Key Observations:
- Positional Isomerism : The 2-carboxylic acid isomer () lacks the antiallergic activity of the 3-carboxylic acid derivative, highlighting the importance of substituent positioning .
- Salt Forms : The hydrochloride salt () improves aqueous solubility compared to free acids (e.g., ) or hydrobromide salts ().
Biological Activity
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride (CAS No. 34662-58-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique pyrido-pyrimidine structure and has been investigated for various pharmacological properties, including anti-cancer and anti-viral activities.
- Molecular Formula : C9H7ClN2O3
- Molecular Weight : 226.62 g/mol
- CAS Number : 34662-58-3
- PubChem ID : 291530
Biological Activity
The biological activity of this compound has been explored in several studies, focusing primarily on its role as a potential therapeutic agent.
Anticancer Activity
Research indicates that compounds similar to 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study highlighted the ability of pyrido[1,2-a]pyrimidines to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds derived from this scaffold demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A375 cells .
Antiviral Activity
The compound's antiviral potential has also been examined, especially concerning HIV integrase inhibitors. Similar pyridine-based compounds have shown promising results in inhibiting HIV replication by targeting the integrase enzyme with IC50 values ranging from 0.19 to 3.7 µM. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring can enhance antiviral efficacy .
Table: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cell proliferation and viral replication. The inhibition of CDKs disrupts the cell cycle, leading to apoptosis in cancer cells. In the case of HIV, the compound likely interferes with the viral life cycle by inhibiting integrase activity, preventing viral DNA integration into the host genome.
Q & A
Q. Why do some derivatives show diuretic properties but lack antiviral breadth?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
